(E/Z)-Zotiraciclib (hydrochloride)

Catalog No.
S12883001
CAS No.
M.F
C23H25ClN4O
M. Wt
408.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E/Z)-Zotiraciclib (hydrochloride)

Product Name

(E/Z)-Zotiraciclib (hydrochloride)

IUPAC Name

(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene;hydrochloride

Molecular Formula

C23H25ClN4O

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C23H24N4O.ClH/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27;/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26);1H/b3-2+;

InChI Key

YPVRSANPCYTWDF-SQQVDAMQSA-N

Canonical SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.Cl

Isomeric SMILES

CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.Cl

(E/Z)-Zotiraciclib (hydrochloride) is a potent small molecule inhibitor primarily targeting cyclin-dependent kinases, particularly cyclin-dependent kinase 9 (CDK9). It is recognized for its role in inhibiting transcriptional elongation, making it a significant compound in cancer research and treatment. The chemical formula for Zotiraciclib is C23H24N4O, and it has a molecular weight of approximately 372.47 g/mol. The compound is also known by its synonyms, including TG02 and SB-1317 .

Involving (E/Z)-Zotiraciclib are centered around its mechanism of action as a kinase inhibitor. It binds to the ATP-binding site of CDK9, preventing the phosphorylation of target proteins necessary for transcriptional regulation. This inhibition leads to a decrease in RNA polymerase II activity, thereby reducing the expression of genes involved in cell proliferation and survival .

(E/Z)-Zotiraciclib exhibits significant biological activity as an inhibitor of CDK9, which plays a crucial role in regulating transcriptional elongation. Its inhibition leads to the induction of apoptosis in various cancer cell lines, particularly glioblastoma cells. In preclinical studies, Zotiraciclib has demonstrated synergistic effects when combined with other chemotherapeutic agents, such as temozolomide, enhancing its efficacy against resistant cancer types . The compound has also shown the ability to penetrate the blood-brain barrier, making it a promising candidate for treating central nervous system tumors .

The synthesis of (E/Z)-Zotiraciclib involves several steps that typically include:

  • Formation of the Core Structure: The initial steps involve creating the tetracyclic core structure through cyclization reactions.
  • Functionalization: Various functional groups are introduced to enhance potency and selectivity towards CDK9.
  • Hydrochloride Salt Formation: The final step often includes converting the free base into its hydrochloride salt form to improve solubility and stability for pharmaceutical formulations .

(E/Z)-Zotiraciclib is primarily investigated for its applications in oncology. Its ability to inhibit CDK9 makes it a potential therapeutic agent for various cancers, particularly those characterized by high levels of CDK9 activity. Clinical trials have focused on its use in combination therapies for glioblastoma and other solid tumors, aiming to improve treatment outcomes and overcome resistance mechanisms associated with conventional therapies .

Interaction studies have revealed that (E/Z)-Zotiraciclib not only inhibits CDK9 but also interacts with other kinases such as JAK2 and FLT3. These interactions suggest a broader spectrum of activity that could be beneficial in treating hematological malignancies as well as solid tumors. The compound's ability to modulate multiple signaling pathways enhances its therapeutic potential and may contribute to reduced toxicity compared to traditional chemotherapy .

Several compounds share structural and functional similarities with (E/Z)-Zotiraciclib. Here are some notable examples:

Compound NameTarget KinasesUnique Features
PalbociclibCDK4/6Selective inhibitor; used primarily for breast cancer treatment.
RibociclibCDK4/6Similar to Palbociclib; used in combination with aromatase inhibitors.
AbemaciclibCDK4/6Also targets CDK9; shows efficacy in various solid tumors.
TG02CDK9/JAK2/FLT3Another name for Zotiraciclib; multi-kinase inhibitor with broad activity profile.

(E/Z)-Zotiraciclib stands out due to its specific targeting of CDK9 along with its unique ability to penetrate the blood-brain barrier, making it particularly suitable for treating brain tumors compared to other CDK inhibitors that primarily target CDK4/6 .

The synthesis of Zotiraciclib, a potent cyclin-dependent kinase inhibitor with the molecular formula C23H24N4O, involves a sophisticated multi-step organic synthesis approach that culminates in macrocyclization to form its distinctive large ring structure [3]. The compound features a complex benzimidazole-containing macrocycle that requires careful synthetic planning to achieve optimal yields and purity.

The primary synthetic route begins with the reductive amination of benzaldehyde (ZOTI-001) with allylamine (ZOTI-002), which proceeds with exceptional efficiency to afford the corresponding secondary amine (ZOTI-003) in 95% yield [3]. This initial step establishes the key nitrogen-containing functionality that will ultimately participate in the macrocyclic framework.

Following the reductive amination, the nitro group present in compound ZOTI-003 undergoes reduction under tin(II) chloride dihydrate conditions to generate the corresponding aromatic amine (ZOTI-004) [3]. This reduction step is critical for preparing the substrate for subsequent coupling reactions and represents a standard transformation in pharmaceutical synthesis.

The coupling reaction between the reduced amine ZOTI-004 and chloropyrimidine (ZOTI-005) constitutes a nucleophilic aromatic substitution that proceeds in hot butanol solvent to yield the linear precursor ZOTI-006 [3]. This transformation establishes the pyrimidine component of the final structure and creates the appropriate substitution pattern for macrocyclization.

The final and most critical step involves macrocyclization of the linear precursor ZOTI-006 using Grubbs second-generation catalyst, which facilitates ring-closing metathesis to afford the target Zotiraciclib structure [3]. This methodology leverages the power of olefin metathesis to form large rings with high efficiency, representing a modern approach to macrocyclic pharmaceutical synthesis.

Synthetic StepStarting MaterialProductConditionsYield
Reductive AminationZOTI-001 + ZOTI-002ZOTI-003Standard conditions95%
Nitro ReductionZOTI-003ZOTI-004SnCl2·H2ONot specified
Coupling ReactionZOTI-004 + ZOTI-005ZOTI-006Hot butanolNot specified
MacrocyclizationZOTI-006ZotiraciclibGrubbs II catalystNot specified

Alternative synthetic approaches to similar cyclin-dependent kinase inhibitors have employed different strategies, including the use of ring-closing metathesis with various ruthenium catalysts [34]. The application of Grubbs catalysts in pharmaceutical synthesis has proven particularly valuable for forming challenging macrocyclic structures, with catalyst loadings as low as 500 parts per million achieving yields up to 99% in optimized systems [34].

The molecular structure of Zotiraciclib is characterized by its macrocyclic configuration, which facilitates the presentation of key pharmacophores when binding to target proteins [3]. This structural feature contributes significantly to the compound's high biological activity and selectivity profile against cyclin-dependent kinases.

Hydrochloride Salt Formation: Stoichiometric and Solvent Optimization

The formation of hydrochloride salts represents a fundamental transformation in pharmaceutical development, where organic bases react with hydrochloric acid to produce stable, crystalline salt forms with improved physicochemical properties [7] [8]. The process of converting Zotiraciclib base to its hydrochloride salt involves careful consideration of stoichiometry, solvent selection, and crystallization conditions.

Hydrochloride salt formation follows the general reaction pathway where the organic base accepts a proton from hydrochloric acid, resulting in the formation of an ionic compound [40]. For Zotiraciclib, which contains basic nitrogen centers capable of protonation, the salt formation proceeds according to established principles of acid-base chemistry.

The stoichiometric requirements for hydrochloride salt formation depend on the number of ionizable basic sites present in the parent molecule [38]. Zotiraciclib contains multiple nitrogen atoms within its structure, including those in the benzimidazole and pyrimidine rings, which can potentially participate in protonation reactions. The determination of appropriate stoichiometry requires careful analysis of the compound's pKa values and the desired degree of salt formation.

Typical procedures for hydrochloride salt preparation involve dissolving the organic base in a suitable solvent and adding the calculated volume of concentrated hydrochloric acid [9]. If crystallization does not occur spontaneously, techniques such as seeding, temperature adjustment, or solvent modification may be employed to induce precipitation of the desired salt form.

Solvent selection plays a crucial role in optimizing both the efficiency of salt formation and the quality of the resulting crystalline product [8]. Common solvents for hydrochloride salt preparation include alcohols such as methanol, ethanol, and isopropanol, as well as mixed solvent systems that can be tailored to achieve optimal solubility profiles for both reactants and products [9].

ParameterOptimization ConsiderationsImpact on Salt Formation
StoichiometryBase pKa determinationEnsures complete protonation
Solvent SystemSolubility balanceControls crystallization rate
TemperatureReaction kineticsAffects crystal morphology
ConcentrationSupersaturation controlInfluences crystal size

The pH-solubility profiles of organic bases and their hydrochloride salts demonstrate identical behavior except during phase transition periods, indicating that the choice between base and salt forms should be based on solid-state properties rather than solution behavior alone [7]. This understanding guides the selection of optimal salt forms during pharmaceutical development.

Quality control of hydrochloride salt formation requires monitoring of both chemical purity and crystalline form [8]. The resulting salt should preferably be crystalline to ensure consistent properties during pharmaceutical handling, transportation, and storage. Analytical techniques including X-ray powder diffraction, differential scanning calorimetry, and moisture content analysis are typically employed to characterize the salt form.

Chromatographic Purification Strategies (HPLC, UPLC)

High Performance Liquid Chromatography and Ultra Performance Liquid Chromatography represent the gold standard analytical and preparative techniques for the purification and analysis of pharmaceutical compounds such as Zotiraciclib hydrochloride [12] [21]. These chromatographic methods provide exceptional resolution and sensitivity for separating the target compound from process-related impurities and degradation products.

The development of chromatographic methods for Zotiraciclib purification follows systematic approaches that consider the compound's physicochemical properties, including its molecular weight of approximately 372 daltons and its complex macrocyclic structure [12]. Small molecule High Performance Liquid Chromatography typically employs reversed-phase separation modes that are well-suited for compounds of this molecular weight range.

Reversed-phase chromatography has become the industry standard for pharmaceutical analysis due to its versatility and reliability [11]. This technique utilizes a hydrophobic stationary phase combined with a polar mobile phase, typically composed of water and organic solvents such as methanol or acetonitrile. The hydrophobic nature of Zotiraciclib's macrocyclic structure makes it particularly amenable to reversed-phase separation.

Column selection represents a critical parameter in method development, with C18 reversed-phase columns being the most commonly employed stationary phases for pharmaceutical compounds [12]. The choice of column chemistry, particle size, and dimensions significantly impacts separation efficiency and resolution. Ultra Performance Liquid Chromatography systems, utilizing sub-2-micron particles, provide enhanced resolution and reduced analysis times compared to conventional High Performance Liquid Chromatography methods.

Mobile phase optimization involves systematic evaluation of organic modifier content, pH adjustment, and buffer selection to achieve optimal separation of Zotiraciclib from related substances [21] [22]. The process typically begins with simple acetonitrile-water or methanol-water systems, followed by fine-tuning through pH modification and buffer addition to improve peak shape and resolution.

Chromatographic ParameterTypical RangeImpact on Separation
Column Temperature25-40°CAffects retention and selectivity
Flow Rate0.5-2.0 mL/minControls analysis time and pressure
Injection Volume5-20 μLInfluences peak shape and sensitivity
Detection Wavelength220-280 nmOptimizes sensitivity for target compound

Gradient elution methods are frequently employed for complex pharmaceutical separations, allowing for the separation of compounds with widely varying polarities within a single analytical run [23]. The gradient profile typically begins with high aqueous content and progressively increases organic modifier concentration to elute more hydrophobic components.

Detection strategies for Zotiraciclib analysis commonly employ ultraviolet detection at wavelengths that correspond to the compound's chromophoric systems [12]. The benzimidazole and pyrimidine moieties present in the structure provide suitable ultraviolet absorption characteristics for sensitive detection.

Method validation for chromatographic procedures follows International Conference on Harmonization guidelines and encompasses parameters including specificity, linearity, accuracy, precision, detection limits, and robustness [23] [24]. Stability-indicating methods require demonstration of the ability to separate Zotiraciclib from all potential degradation products and process impurities.

Mass Spectrometric Fragmentation Patterns and Impurity Profiling

Mass spectrometry provides invaluable structural information for pharmaceutical compounds through characteristic fragmentation patterns that enable identification and quantification of both the parent drug and related impurities [15] [18]. For Zotiraciclib hydrochloride, electrospray ionization mass spectrometry typically generates protonated molecular ions that undergo predictable fragmentation pathways.

The molecular ion of Zotiraciclib appears at m/z 373 under positive electrospray ionization conditions, corresponding to the protonated molecular ion [M+H]+ of the base compound [3]. The fragmentation behavior of this ion provides diagnostic information about the structural features and can be used to confirm compound identity and detect structural analogs or impurities.

Characteristic fragmentation patterns for cyclin-dependent kinase inhibitors often involve cleavage at specific structural motifs, including the loss of side chains, ring opening reactions, and rearrangement processes [16]. The macrocyclic nature of Zotiraciclib introduces unique fragmentation pathways that differ from linear analogs, as the ring constraints influence the preferred fragmentation routes.

Common fragmentation processes observed in pharmaceutical mass spectrometry include the elimination of small neutral molecules such as water, carbon monoxide, carbon dioxide, and various hydrocarbon fragments [14]. For compounds containing heterocyclic rings like Zotiraciclib, ring-specific fragmentations provide particularly useful diagnostic information.

Impurity profiling using liquid chromatography-mass spectrometry represents a critical component of pharmaceutical quality control [18] [19]. This approach enables the detection, identification, and quantification of process-related impurities, degradation products, and other related substances that may be present in drug substances or products.

Fragment TypeTypical Mass LossStructural Origin
Dehydration18 DaHydroxyl groups
Decarboxylation44 DaCarboxylic acid groups
Side chain lossVariableAlkyl/aryl substituents
Ring fragmentationVariableHeterocyclic cleavage

The development of impurity profiling methods requires comprehensive forced degradation studies to identify potential degradation products and establish their fragmentation patterns [26]. These studies involve subjecting the drug substance to various stress conditions including acidic, basic, oxidative, thermal, and photolytic environments to generate degradation products.

Tandem mass spectrometry (MS/MS) techniques provide enhanced specificity for structural elucidation by enabling the selection and fragmentation of specific precursor ions [15]. This approach is particularly valuable for confirming the identity of impurities and degradation products based on their unique fragmentation patterns.

High-resolution mass spectrometry instruments offer accurate mass measurements that facilitate molecular formula determination and structural elucidation of unknown impurities [19]. The combination of accurate mass data with characteristic fragmentation patterns provides powerful tools for impurity identification and structural characterization.

Target enzymeHalf-maximal inhibitory concentration (nanomoles)Experimental systemReference
Cyclin Dependent Kinase 110-15 [1] [2]
Cyclin Dependent Kinase 213
Cyclin Dependent Kinase 720-40 [1] [2]
Cyclin Dependent Kinase 93 [3]
Janus Kinase 273
FMS-Like Tyrosine Kinase 356

Key findings

  • Zotiraciclib shows sub-nanomolar to low-nanomolar inhibition of all four Cyclin Dependent Kinase isoforms, with highest potency for Cyclin Dependent Kinase 9 (thirty-three-fold stronger than for Janus Kinase 2) [3].
  • In enzymatic cascades the compound suppresses phosphorylation of retinoblastoma protein at one hundred twenty-five nanomoles, five-hundred-fold below concentrations that affect unrelated kinases [2].
  • The multi-target spectrum translates into broad cellular growth arrest across fifteen solid-tumour lines (growth-inhibition range sixty-four to five-hundred nanomoles) [1].

Structural Basis of Adenosine Triphosphate-Competitive Binding: X-Ray Crystallography Insights

High-resolution co-crystal data for Zotiraciclib bound to Cyclin Dependent Kinase structures are not yet deposited; nonetheless, drug–target models generated from diffraction coordinates of closely related phenylaminopyrimidine macrocycles delineate a conserved binding paradigm [4] [5]:

  • The hetero-aromatic core sits deep in the adenosine pocket, donating two hydrogen bonds to the hinge backbone of residues Asp-104 and Cys-106 in Cyclin Dependent Kinase 9 [4].
  • A 1,4-disubstituted phenyl ring projects under the glycine-rich loop; crystallographic analyses show that halogen substitution at this ring displaces structured water and locks the loop in a “closed” conformation, thereby prolonging residence time (half-life forty minutes on Cyclin Dependent Kinase 9) [6] [7].
  • Macrocyclisation restricts torsional freedom, enabling productive contacts with the “gate-keeper” residue Phe-30 and the catalytic Lys-33, features conserved in predicted Zotiraciclib docking poses generated from Protein Data Bank entry 3TN8 [8] [9].

Together these data confirm that Zotiraciclib is a prototypical type-I adenosine triphosphate-competitive inhibitor that exploits both hinge hydrogen bonding and hydrophobic enclosure to achieve low-nanomolar potency.

Transcriptional Regulation via Cyclin Dependent Kinase 9-Mediated Ribonucleic Acid Polymerase II Phosphorylation

ParameterVehicleZotiraciclib (0.25 µM, 4 h)Zotiraciclib (1 µM, 4 h)Reference
Ribonucleic acid polymerase II Ser-2 phosphorylation (relative densitometry)100%41% [3]12% [3]
Global uridine incorporation (counts per minute)100%34% [3]10% [3]

Consequences

  • Rapid loss of Ser-2 phosphorylation halts transcriptional elongation, collapsing messenger RNA production within four hours [3].
  • Short-lived survival proteins Myeloid Cell Leukaemia-1, Survivin and MYC decline by more than ninety percent after eight hours in glioblastoma stem-like cells [10].
  • Chromatin immunoprecipitation confirms eviction of positive transcription-elongation factor b from promoter-proximal pause sites, establishing direct target engagement [11].

Downstream Apoptotic Pathways: Caspase Activation and B Cell Lymphoma-2 Family Modulation

Zotiraciclib-driven transcriptional shutdown initiates the intrinsic mitochondrial death programme:

Time after exposure (0.5 µM)Cyclin Dependent Kinase 9 activityMyeloid Cell Leukaemia-1 proteinCleaved caspase-3B cell lymphoma 2:BAX ratioReference
0 h100%100%0%3.2 [3] [11]
4 h27%45%15%1.4 [3] [12]
8 h11%<10%79%0.5 [11] [12]

Mechanistic cascade

  • Loss of Myeloid Cell Leukaemia-1 tilts the B cell lymphoma-2 family balance towards pro-apoptotic BAX and BAK, triggering mitochondrial outer-membrane permeabilisation [13] [14].
  • Cytochrome c release activates initiator caspase-9, followed by robust executioner caspase-3 cleavage (seventy-nine percent of maximum by eight hours) [11].
  • Pan-caspase blockade by benzyloxycarbonyl-Val-Ala-Asp-fluoromethyl-ketone rescues fifty percent of cells, showing apoptosis is the dominant but not exclusive death modality; concurrent autophagic markers (LC3-II accumulation) are observed under nutrient-poor conditions [15].

Synergistic Interactions with the Deoxyribonucleic Acid-Alkylating Agent Temozolomide

Model systemZotiraciclib single-agent IC₅₀ (nanomoles)Combination index with temozolomide (Zotiraciclib : Temozolomide)OutcomeReference
U251 glioblastoma cells720.46 (50 : 200 µM)S-phase arrest and enhanced double-strand break signalling [12]
LN18 glioblastoma cells (O⁶-methylguanine-DNA-methyltransferase positive)2100.59 (100 : 200 µM)Restores alkylator sensitivity independent of O⁶-methylguanine-DNA-methyltransferase status [12]
Orthotopic glioblastoma murine xenograftCombination extends median survival by sixty-two percent versus temozolomide alone [10]

Synergy mechanisms

  • Zotiraciclib suppresses transcriptional recovery after temozolomide-induced Deoxyribonucleic Acid damage, maintaining high γ-H2A.X load and preventing checkpoint adaptation [10] [11].
  • Parallel depletion of the anti-apoptotic B cell lymphoma 2 family pool lowers the threshold for cytochrome c release in alkylator-exposed cells, producing supra-additive caspase activation [12].
  • Pharmacokinetic modelling demonstrates that clinically achievable Zotiraciclib plasma levels (three micromoles, twenty-four hours) [11] overlap precisely with the in-vitro synergistic window.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

408.1716891 g/mol

Monoisotopic Mass

408.1716891 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

Explore Compound Types